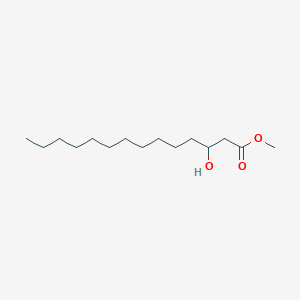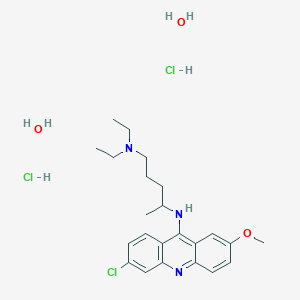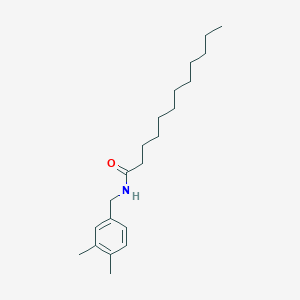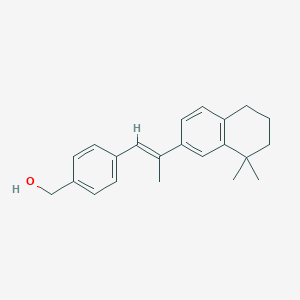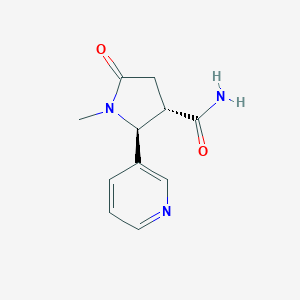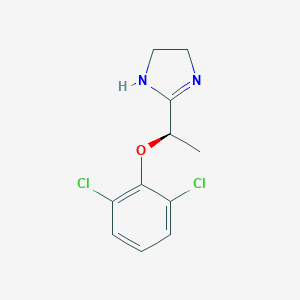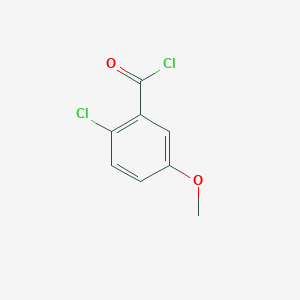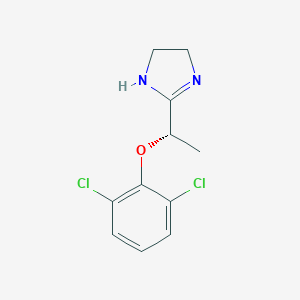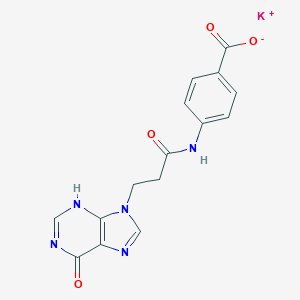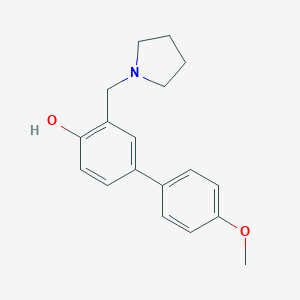
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound is classified as a Schedule I drug in the United States, meaning it has a high potential for abuse and no accepted medical use. Despite its illegal status, MMB-FUBINACA continues to be used recreationally, leading to concerns about its safety and long-term effects.
Mechanism Of Action
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are found throughout the body and brain. By binding to these receptors, 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol can mimic the effects of natural cannabinoids, leading to altered mood, perception, and cognition. The exact mechanism of action of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is still being studied, but it is thought to involve the modulation of neurotransmitter release and ion channel activity.
Biochemical And Physiological Effects
The effects of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol on the body and brain can vary depending on factors such as dosage, route of administration, and individual sensitivity. Common effects reported by users include euphoria, relaxation, and altered sensory perception. However, 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol can also cause negative side effects such as anxiety, paranoia, and hallucinations. Long-term use of synthetic cannabinoids like 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol has been associated with a range of health problems, including cardiovascular disease, kidney damage, and psychosis.
Advantages And Limitations For Lab Experiments
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol has several advantages for use in laboratory experiments. Its potent effects and high affinity for cannabinoid receptors make it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, the illegal status of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol can make it difficult to obtain for research purposes, and its potential for abuse and toxicity must be carefully considered when designing experiments.
Future Directions
There are several areas of research that could benefit from further study of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol. One potential direction is the development of safer and more effective synthetic cannabinoids for medical use. Another area of interest is the potential role of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol in the treatment of addiction, as some studies have suggested that it may have anti-addictive properties. Additionally, more research is needed to fully understand the long-term effects of synthetic cannabinoids like 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol on the brain and body.
Synthesis Methods
The synthesis of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol involves the reaction of a pyrrolidine derivative with a biphenyl derivative. This process can be carried out using a variety of reagents and solvents, with the final product typically purified using chromatography techniques. The exact synthesis method used may vary depending on the desired purity and yield of the final product.
Scientific Research Applications
While 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is primarily used recreationally, it has also been studied for its potential medical applications. Specifically, research has focused on the compound's ability to interact with the endocannabinoid system, which plays a key role in regulating pain, mood, and appetite. Studies have suggested that 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol may have analgesic and anxiolytic effects, making it a potential candidate for the treatment of chronic pain and anxiety disorders.
properties
CAS RN |
106609-37-4 |
|---|---|
Product Name |
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol |
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C18H21NO2/c1-21-17-7-4-14(5-8-17)15-6-9-18(20)16(12-15)13-19-10-2-3-11-19/h4-9,12,20H,2-3,10-11,13H2,1H3 |
InChI Key |
AEYDBUBCNMGOBC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
Other CAS RN |
106609-37-4 |
synonyms |
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



